molecular formula C14H15ClN4O4 B11431089 ethyl 1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate

ethyl 1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B11431089
M. Wt: 338.74 g/mol
InChI Key: HIRREAWYRDDYQA-UHFFFAOYSA-N
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Description

ETHYL 1-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chlorinated methoxyphenyl group, a carbamoylmethyl group, and an ethyl ester group attached to the triazole ring. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Chlorinated Methoxyphenyl Group: This step involves the substitution reaction where a chlorinated methoxyphenyl group is introduced to the triazole ring. This can be achieved using chlorinated methoxyphenyl halides in the presence of a base.

    Carbamoylation: The carbamoylmethyl group is introduced through the reaction of the triazole derivative with isocyanates or carbamoyl chlorides.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the carbamoyl group, converting it into amines or other reduced forms.

    Substitution: The chlorinated methoxyphenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of ETHYL 1-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1H-1,2,4-triazole-3-carboxylate: A related triazole derivative with a methyl ester group instead of an ethyl ester.

    4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: A pyrazole derivative with similar structural features but a different heterocyclic core.

    1-Methyl-1,2,4-triazole: A simpler triazole derivative with a methyl group.

Uniqueness

ETHYL 1-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the chlorinated methoxyphenyl group and the carbamoylmethyl group enhances its potential for diverse applications compared to simpler triazole derivatives.

Properties

Molecular Formula

C14H15ClN4O4

Molecular Weight

338.74 g/mol

IUPAC Name

ethyl 1-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]triazole-4-carboxylate

InChI

InChI=1S/C14H15ClN4O4/c1-3-23-14(21)11-7-19(18-17-11)8-13(20)16-9-4-5-12(22-2)10(15)6-9/h4-7H,3,8H2,1-2H3,(H,16,20)

InChI Key

HIRREAWYRDDYQA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=N1)CC(=O)NC2=CC(=C(C=C2)OC)Cl

Origin of Product

United States

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